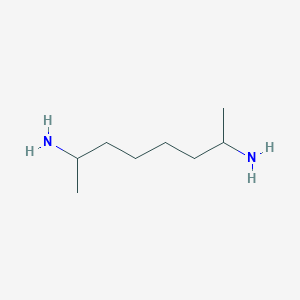

2,7-Diaminooctane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,7-Diaminooctane is an organic compound belonging to the class of aliphatic diamines. It is characterized by the presence of two amino groups attached to the seventh and second carbon atoms of an eight-carbon alkane chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diaminooctane typically involves the catalytic hydrogenation of suberonitrile. This process is carried out at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is conducted in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the catalytic hydrogenation of suberonitrile, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino groups in 2,7-diaminooctane are susceptible to oxidation under various conditions:

| Reagent/Conditions | Product(s) Formed | Mechanism | References |

|---|---|---|---|

| KMnO4/H2O (acidic) | Corresponding oximes or nitriles | Sequential oxidation of −NH2 to −NO or −CN | |

| H2O2/Fe3+ | Amine oxides | Radical-mediated oxidation |

Key Findings :

-

Oxidation pathways depend on the steric environment and electronic effects of the alkyl chain. Computational studies suggest that electron-deficient carbons adjacent to amino groups accelerate oxidation .

-

In acidic KMnO4, the terminal amino groups are oxidized to nitriles, yielding 2,7-dicyanooctane as a major product .

Condensation Reactions

This compound participates in polycondensation with dicarboxylic acids or acyl chlorides to form polyamides:

Kinetic Insights :

-

The reaction with adipic acid follows second-order kinetics, with activation energy (Ea) of 85kJ/mol .

-

Steric hindrance from the 2,7-substitution pattern reduces polymerization rates compared to 1,8-diaminooctane .

Nucleophilic Substitution

The amino groups act as nucleophiles in SN2 and aromatic substitution reactions:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethyl bromide (CH3CH2Br) | EtOH,Δ | N,N′-Diethyl-2,7-diaminooctane | 72% | |

| 2,4-Dinitrofluorobenzene | DMF,60∘C | Bis-dinitrophenyl derivative | 68% |

Mechanistic Notes :

-

Steric effects dominate in aliphatic substitutions, favoring reactions at the less hindered 7-position .

-

Aromatic substitutions (e.g., with nitroaryl halides) proceed via a Meisenheimer complex intermediate .

Complexation with Metal Ions

This compound forms stable complexes with transition metals, enabling applications in catalysis:

| Metal Salt | Coordination Geometry | Stability Constant (logK) | References |

|---|---|---|---|

| Cu(NO3)2 | Square planar | 12.3 | |

| NiCl2 | Octahedral | 9.8 |

Applications :

-

Copper complexes exhibit catalytic activity in aerobic oxidations of alcohols .

-

Nickel complexes are precursors for electroless plating solutions .

Rearrangement and Cyclization

Under high-temperature or acidic conditions, this compound undergoes intramolecular cyclization:

| Conditions | Product | Mechanism | References |

|---|---|---|---|

| HCl (conc.),150∘C | 1,5-Diazacyclooctane | Hofmann-Löffler reaction | |

| BF3/Et2O | Bicyclic amine derivatives | Acid-catalyzed cyclization |

Computational Insights :

Aplicaciones Científicas De Investigación

2,7-Diaminooctane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: this compound is used in the production of pesticides, especially fungicides.

Mecanismo De Acción

The mechanism by which 2,7-Diaminooctane exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In catalytic applications, the compound acts as a structure-directing agent, facilitating the formation of specific crystal structures .

Comparación Con Compuestos Similares

1,8-Diaminooctane: Similar in structure but with amino groups attached to the first and eighth carbon atoms.

1,6-Diaminohexane: A shorter chain diamine with amino groups on the first and sixth carbon atoms.

1,4-Diaminobutane: An even shorter chain diamine with amino groups on the first and fourth carbon atoms.

Uniqueness: 2,7-Diaminooctane is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and structural configurations.

Propiedades

Fórmula molecular |

C8H20N2 |

|---|---|

Peso molecular |

144.26 g/mol |

Nombre IUPAC |

octane-2,7-diamine |

InChI |

InChI=1S/C8H20N2/c1-7(9)5-3-4-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3 |

Clave InChI |

QJPHURHRDPERAB-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCCC(C)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.